molecular formula C14H14BrNO2 B578505 Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate CAS No. 1242260-80-5

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B578505
CAS No.: 1242260-80-5
M. Wt: 308.175
InChI Key: UJHDNXRAGRTPKJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of poly(ethylene glycol)-supported sulfonic acid under moderate reaction conditions. The reaction is carried out at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .

Industrial Production Methods

the principles of green chemistry, such as using eco-friendly and reusable catalysts, are often applied to scale up the synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Electrophilic substitution: The quinoline ring can undergo electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.

    Electrophilic substitution: Reagents such as sulfuric acid and nitric acid are used.

    Oxidation: Reagents like potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include various substituted quinoline derivatives.

    Electrophilic substitution: Products include nitro and sulfonic acid derivatives.

    Oxidation: Products include quinoline N-oxides.

    Reduction: Products include reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and ethyl ester groups enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDNXRAGRTPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677920
Record name Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-80-5
Record name Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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